molecular formula C8H5ClO3 B107592 4-Chloro-2-formylbenzoic acid CAS No. 4657-56-1

4-Chloro-2-formylbenzoic acid

Cat. No.: B107592
CAS No.: 4657-56-1
M. Wt: 184.57 g/mol
InChI Key: UAEFASLCDWQSDH-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzoic Acid Derivatives as Advanced Synthons

Halogenated benzoic acid derivatives are a cornerstone of modern synthetic organic chemistry, serving as advanced synthons—or synthetic building blocks—for a wide array of valuable compounds. The presence of a halogen atom on the aromatic ring significantly influences the molecule's reactivity and provides a handle for further chemical transformations. nih.gov These derivatives are crucial precursors in the production of agrochemicals and pharmaceuticals. nih.gov For instance, 2-chlorobenzoic acid is a key starting material for the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug. nih.gov

The halogen substituent can participate in various coupling reactions, and its position on the aromatic ring can affect its role in secondary interactions, which is a key aspect of crystal engineering and the design of new materials. mdpi.com The ability to selectively introduce and modify halogen atoms allows chemists to fine-tune the electronic and steric properties of molecules, which is critical for developing new therapeutic agents and functional materials. mdpi.com Furthermore, the selective conversion of a carboxylic acid group on an aromatic ring, often obtained by oxidizing a methyl group, provides a strategic advantage in creating regioisomers that are difficult to obtain through direct aromatic halogenation. acs.org

Historical Context of Formylbenzoic Acids in Complex Molecule Construction

Formylbenzoic acids, characterized by the presence of both an aldehyde and a carboxylic acid group on a benzene (B151609) ring, have a well-established history as versatile intermediates in the synthesis of complex molecules. ontosight.ai 2-Formylbenzoic acid, for example, is a known metabolite of certain pharmaceutical compounds and serves as a fundamental building block. ebi.ac.uk Historically, these compounds have been employed in the creation of heterocyclic structures, which are prevalent in natural products and medicinal chemistry. thieme-connect.comekb.eg

The dual reactivity of the aldehyde and carboxylic acid functionalities allows for a range of chemical transformations. For instance, 2-formylbenzoic acids have been utilized in condensation reactions with various nucleophiles to construct fused ring systems. thieme-connect.comekb.eg A notable application is their reaction with 4-hydroxycoumarins to produce coumarin-containing phthalides, a class of compounds with potential biological activities. thieme-connect.com The development of synthetic methods using formylbenzoic acids, particularly those that can be performed in environmentally benign solvents like water, highlights their enduring importance in the evolution of efficient and sustainable organic synthesis. thieme-connect.com

Current Research Trajectories and Academic Importance of 4-Chloro-2-formylbenzoic Acid

The academic importance of this compound is centered on its role as a multifunctional building block in contemporary organic synthesis. Current research demonstrates its utility in constructing a variety of heterocyclic compounds that are significant scaffolds in pharmaceutical chemistry.

Key research applications include:

Synthesis of Heterocycles: The compound is a key reagent for preparing isocoumarins and isoindolinones. lookchem.comchemicalbook.comchemicalbook.com For example, it is used to synthesize 3-(3-oxoalkyl)isocoumarins and 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives. lookchem.comchemicalbook.com These reactions often highlight modern synthetic strategies, such as catalyst-free synthesis in water, which aligns with the principles of green chemistry. lookchem.comchemicalbook.com

Medicinal Chemistry: The structural motifs present in this compound make it a valuable precursor for developing new therapeutic agents. Its derivatives can be designed to interact with biological targets like enzymes or receptors.

Reference Standard: It is also used as a fully characterized chemical compound for analytical purposes, such as method development and validation in drug development and quality control. axios-research.com

The reactivity of its functional groups allows for diverse transformations. The formyl group can be oxidized to a second carboxylic acid or reduced to a hydroxymethyl group, while the carboxylic acid can be converted into esters and amides. The chlorine atom can be replaced through nucleophilic substitution reactions, further expanding its synthetic potential. This versatility ensures that this compound will remain a subject of academic and industrial research, providing pathways to novel and complex molecules.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 4657-56-1
Molecular Formula C₈H₅ClO₃
Molecular Weight 184.58 g/mol axios-research.com
Melting Point 184-186 °C lookchem.comchemicalbook.com
Boiling Point (Predicted) 347.3 ± 27.0 °C lookchem.comchemicalbook.com
Density (Predicted) 1.469 ± 0.06 g/cm³ lookchem.comchemicalbook.com
Physical Form Solid sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEFASLCDWQSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452976
Record name 2-Formyl-4-chlorobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4657-56-1
Record name 2-Formyl-4-chlorobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Preparation of 4 Chloro 2 Formylbenzoic Acid

Established Synthetic Pathways to 4-Chloro-2-formylbenzoic Acid

The construction of this multifunctional molecule can be approached through various established chemical routes. The choice of pathway often depends on the availability of starting materials, desired yield, and scalability of the process.

Regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds like this compound. The order in which the chloro, formyl, and carboxyl groups (or their precursors) are introduced dictates the feasibility of the synthesis due to the electronic directing effects of each group.

For instance, starting with 4-chlorotoluene (B122035) is a common strategy. The chloro group and the methyl group are both ortho, para-directors for electrophilic aromatic substitution. This alignment of directing effects facilitates the introduction of a third substituent at the C2 position. Subsequent chemical transformations of the methyl group and the newly introduced group can then lead to the desired formyl and carboxyl moieties. A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the amination of 2-chlorobenzoic acids, demonstrating the potential for selective functionalization even in the presence of multiple reactive sites. nih.gov

The synthesis of complex organic molecules can be categorized into two main strategies: linear and convergent synthesis. pediaa.com

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis The target molecule is assembled in a stepwise manner from a single starting material. chemistnotes.comStraightforward planning.Overall yield decreases significantly with each step. wikipedia.org
Convergent Synthesis Key fragments of the molecule are synthesized independently and then combined. chemistnotes.comHigher overall efficiency and yield; allows for parallel work. fiveable.meRequires more complex planning and development of coupling reactions. pediaa.com

Precursor Design and Chemical Transformations

The successful synthesis of this compound hinges on the logical selection of precursors and the efficient execution of chemical transformations to install the aldehyde and carboxylic acid functionalities.

Introducing a formyl group onto an aromatic ring can be achieved through several methods. The choice of method depends heavily on the nature of the substituents already present on the precursor.

Oxidation of a Methyl Group: A common and effective route is the oxidation of a benzylic methyl group. Starting with a precursor like 4-chloro-2-methylbenzoic acid or a derivative, the methyl group can be selectively oxidized to an aldehyde.

Direct Formylation Reactions: These reactions introduce the aldehyde group directly onto the aromatic ring via electrophilic substitution. However, their application requires careful consideration of regioselectivity.

Vilsmeier-Haack Reaction: Uses N,N-dimethylformamide (DMF) and phosphorus oxychloride to formylate activated aromatic rings. researchgate.net

Gattermann-Koch Reaction: Employs carbon monoxide and hydrochloric acid under high pressure, with catalysts, to formylate benzene (B151609) and its derivatives. youtube.com This method is generally suitable for introducing a formyl group onto a benzene ring. wikipedia.org

Reimer-Tiemann Reaction: This method introduces a formyl group onto a phenol (B47542) ring, typically ortho to the hydroxyl group, making it less directly applicable for this specific target unless a hydroxyl group is used as a directing group and later removed. doubtnut.com

MethodReagentsTypical SubstrateKey Considerations
Oxidation of Methyl GroupStrong oxidizing agents (e.g., Cr(VI), Mn(VII)) jove.comAlkylbenzenesRequires a precursor with a methyl group at the desired position.
Vilsmeier-Haack ReactionDMF, POCl₃Electron-rich aromatic ringsRegioselectivity is dictated by existing substituents.
Gattermann-Koch ReactionCO, HCl, AlCl₃/CuClBenzene, activated arenesRequires high pressure; regioselectivity concerns. youtube.com

The carboxylic acid group can be formed either by modifying a precursor or by direct introduction onto the ring.

Oxidation of Alkylbenzenes: This is a robust and widely used method for preparing aromatic carboxylic acids. google.com Primary and secondary alkyl groups attached to an aromatic ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). britannica.comlibretexts.org For example, oxidizing the methyl group of a precursor like 4-chloro-2-methylbenzaldehyde (B56668) would yield the final product.

Hydrolysis of Nitriles: An alternative route involves the introduction of a cyano group (nitrile), which can then be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This method adds an extra carbon atom to the molecule. libretexts.org

Carboxylation of Grignard Reagents: This method involves forming a Grignard reagent from an aryl halide and then reacting it with carbon dioxide. Subsequent acidic workup produces the carboxylic acid. libretexts.org This route is sensitive to the presence of other functional groups, such as the aldehyde, which would need to be protected.

MethodReagentsKey FeaturesLimitations
Oxidation of Alkyl Side-ChainKMnO₄ or H₂CrO₄ britannica.comHighly effective for converting alkyl groups to -COOH.Requires vigorous conditions; can be incompatible with sensitive functional groups.
Hydrolysis of NitrilesH₃O⁺ or OH⁻, heatExtends the carbon chain by one carbon.Requires a two-step process (nitrile formation then hydrolysis).
Carboxylation of Grignard Reagent1. Mg, ether 2. CO₂ 3. H₃O⁺Forms a C-C bond with CO₂.Incompatible with acidic protons (e.g., -OH) or electrophilic groups (e.g., -CHO). libretexts.org

Advanced Synthetic Techniques for this compound and its Analogs

Modern organic synthesis continues to develop more efficient and selective methods for constructing complex molecules. For a compound like this compound, advanced techniques could offer improvements in yield, selectivity, and environmental impact over classical methods.

One of the significant challenges in synthesis is the selective functionalization of C-H bonds. Palladium-catalyzed carbonylation reactions, for example, represent an effective tool for the direct introduction of carbonyl groups into aromatic C-H bonds. researchgate.net Using carbon dioxide as a surrogate for carbon monoxide in such reactions is an area of active research, providing a potentially more sustainable route to carboxylic acids and their derivatives. researchgate.net These transition-metal-catalyzed reactions can offer unique regioselectivity that is not achievable through traditional electrophilic substitution, providing novel pathways to substituted aromatic compounds.

Reactivity Profiles and Mechanistic Investigations of 4 Chloro 2 Formylbenzoic Acid

Reaction Kinetics and Thermodynamic Considerations in its Transformations

The reactivity of 4-chloro-2-formylbenzoic acid is governed by the interplay of its two functional groups: the aldehyde and the carboxylic acid, ortho to each other on a chlorinated benzene (B151609) ring. The kinetics of its reactions are influenced by factors such as temperature, solvent, and the nature of the reactants and catalysts. For instance, in the equilibration between its cyclic form, 3-hydroxyphthalide, and its open-chain form, o-formylbenzoic acid, temperature-jump relaxation studies have been employed to determine the rate constants for the interconversion. cdnsciencepub.com These studies reveal that the ring-opening is catalyzed by water and general bases, with Brønsted plots showing a high dependence on the base strength. cdnsciencepub.com

Thermodynamic considerations, such as the stability of intermediates and products, play a crucial role in directing the outcome of its transformations. The relative stability of the open aldehyde and cyclic hemiacetal forms can be controlled, influencing the course of dynamic covalent reactions. researchgate.net The thermodynamic parameters for the dissociation of substituted benzoic acids in various solvents have been studied to understand their stability and reactivity. researchgate.net In multicomponent reactions, the formation of highly stable, fused heterocyclic systems often drives the reaction forward.

The table below summarizes key kinetic and thermodynamic data for reactions involving derivatives of 2-formylbenzoic acid.

Interactive Data Table: Kinetic and Thermodynamic Data for 2-Formylbenzoic Acid Derivatives

Reaction TypeReactantsCatalyst/ConditionsKey Findings
Equilibration3-Hydroxyphthalide / o-FormylbenzoateWater, Oxyacid BuffersBrønsted β for base-catalyzed ring opening is 0.81; Brønsted α for acid-catalyzed ring closing is 0.19. cdnsciencepub.com
Aldol (B89426) ReactionAcetone, 4-NitrobenzaldehydeUrea/Amine-functionalized Mesoporous Silica (B1680970)Acid-base bifunctional catalyst shows cooperative activity, enhancing reaction rates. wiley-vch.de
Hydrogenation4-Formylbenzoic acidFrustrated Lewis PairTolerates carboxylic acid group; full conversion achieved at higher pressure with an acidic catalyst. acs.org

Detailed Mechanistic Pathways for Key Reactions

Tandem Reductive Rearrangement Mechanisms

This compound is a valuable reagent in the synthesis of 3-(3-oxoalkyl)isocoumarins through a tandem reductive rearrangement of 3-furylphthalides. chemicalbook.comveeprho.comlookchem.com This reaction sequence is believed to proceed through the initial formation of a 3-furylphthalide intermediate by the reaction of this compound with a suitable furan (B31954) derivative. Subsequent acid-catalyzed treatment can lead to the recyclization and cyclization into tetracyclic isochromene-1-one derivatives. lookchem.com The mechanism involves the opening of the furan ring followed by a closure to form the isocoumarin (B1212949) ring system. lookchem.com

Knoevenagel Condensation Reaction Mechanisms

The Knoevenagel condensation is a nucleophilic addition reaction involving an aldehyde or ketone and a compound with an active methylene (B1212753) group, typically catalyzed by a weak base. sigmaaldrich.comresearchgate.net In the case of this compound, the formyl group readily participates in this reaction. The mechanism commences with the deprotonation of the active methylene compound by the basic catalyst to generate a carbanion. sigmaaldrich.com This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group in this compound. The resulting intermediate is a β-hydroxy carbonyl compound. sigmaaldrich.com This intermediate often undergoes spontaneous dehydration to yield a more stable α,β-unsaturated product. sigmaaldrich.com The reaction can be promoted by various catalysts, including ionic liquids and solid-supported bases. researchgate.netaston.ac.uk

A plausible mechanism for the Knoevenagel condensation is as follows:

Catalyst-mediated deprotonation: A basic catalyst abstracts a proton from the active methylene compound (Z-CH₂-Z'), forming a resonance-stabilized carbanion.

Nucleophilic attack: The carbanion attacks the carbonyl carbon of the aldehyde group of this compound.

Intermediate formation: A tetrahedral intermediate is formed.

Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy adduct.

Dehydration: The β-hydroxy adduct undergoes elimination of a water molecule to form the final α,β-unsaturated product.

Multicomponent Reaction Mechanisms (e.g., Ugi-Type, Aza-Diels-Alder)

This compound is a versatile substrate in various multicomponent reactions (MCRs), which allow for the efficient synthesis of complex molecules in a single step.

Ugi-Type Reactions: In Ugi reactions, this compound can serve as the carboxylic acid component. nih.govbeilstein-journals.org The classical Ugi four-component reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. A key step in the Ugi reaction mechanism is the formation of an α-adduct between the carbonyl compound, the amine, and the carboxylic acid. This adduct then reacts with the isocyanide via a nucleophilic attack, followed by an intramolecular rearrangement (the Mumm rearrangement) to yield the final α-acylamino amide product. nih.govbeilstein-journals.org When 2-formylbenzoic acid derivatives are used, the initial condensation of the amine and the aldehyde forms an iminium salt intermediate. nih.govbeilstein-journals.org This is followed by the addition of the isocyanide and the carboxylate to form a nitrilium ion intermediate, which then undergoes intramolecular cyclization to produce highly functionalized lactams, such as isoindolinones. nih.govbeilstein-journals.org

Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction, also known as the Povarov reaction, is a [4+2] cycloaddition used to synthesize quinoline (B57606) derivatives. nih.gov In this reaction, an electron-rich alkene reacts with an imine, which acts as the diene component. The imine is typically formed in situ from an aniline (B41778) and an aldehyde. nih.gov While direct examples with this compound are not prevalent in the provided results, the general mechanism involves the coordination of a Lewis acid to the imine, which lowers its LUMO energy and facilitates the cycloaddition with the dienophile. The resulting dihydroquinoline intermediate is then oxidized to the aromatic quinoline. nih.gov

Intramolecular Cyclization Processes

The presence of both a carboxylic acid and an aldehyde group in an ortho relationship allows this compound and its derivatives to undergo various intramolecular cyclization reactions. One notable example is the synthesis of 4-chloroisocoumarins from o-alkynylbenzoates, which can be prepared from this compound. nih.gov This transformation proceeds via an intramolecular halolactonization, where a reagent like PhICl₂ acts as both an oxidant and a chlorine source to facilitate C-O and C-Cl bond formation. nih.gov

Another example is the direct intramolecular Mannich reaction. In one instance, a derivative of this compound was used to synthesize 4-amino-isochromanones. thieme-connect.com The mechanism involves the formation of an imine from the aldehyde and an amine, followed by an intramolecular nucleophilic attack of an enol or enolate equivalent onto the iminium ion, leading to the cyclized product. thieme-connect.com

Catalytic Approaches and Mechanistic Roles of Catalysts in Reactions of this compound

A wide range of catalysts are employed to enhance the reactivity and selectivity of reactions involving this compound.

Acid-Base Catalysis: Both Brønsted and Lewis acids, as well as bases, play crucial roles. In Knoevenagel condensations, weak bases like primary and secondary amines are classic catalysts. sigmaaldrich.com More recently, acid-base bifunctional catalysts, where both acidic and basic sites are present on the same support, have been shown to exhibit cooperative catalysis, leading to enhanced reaction rates in aldol-type reactions. wiley-vch.de The basic sites activate the nucleophile precursor, while the acidic sites activate the electrophile (the aldehyde). wiley-vch.de

Metal Catalysis: Transition metals are used in various transformations. For example, palladium catalysts are employed in carbonylation reactions to introduce the formyl group in the synthesis of this compound itself. Copper and zinc have been used to catalyze Mukaiyama-Mannich lactamization reactions. beilstein-journals.org

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, are used to achieve enantioselective transformations. For instance, a chiral phosphoric acid has been successfully used to catalyze the enantioselective Ugi synthesis of isoindolinones from 2-formylbenzoic acid derivatives. nih.govbeilstein-journals.org The catalyst is believed to operate through a dynamic kinetic resolution of the initially formed Ugi adduct. nih.govbeilstein-journals.org

Catalyst-Free Reactions: Interestingly, some reactions involving this compound can proceed efficiently without a catalyst. For example, it is a suitable starting material for the synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions. chemicalbook.comveeprho.comlookchem.com

The table below provides a summary of catalytic approaches for reactions involving this compound and related compounds.

Interactive Data Table: Catalytic Approaches in Reactions of this compound

Reaction TypeCatalystRole of CatalystExample Product(s)
Knoevenagel CondensationWeak Bases (e.g., piperidine)Deprotonates active methylene compound. sigmaaldrich.comα,β-Unsaturated carbonyl compounds
Knoevenagel CondensationIonic LiquidsCan act as both solvent and catalyst. aston.ac.ukSubstituted olefins
Ugi Multicomponent ReactionChiral Phosphoric AcidEnantioselective catalysis via dynamic kinetic resolution. nih.govbeilstein-journals.orgChiral isoindolinones
Mukaiyama-Mannich LactamizationZinc or CopperLewis acid catalysis. beilstein-journals.orgIsoindolinones
Aza-Diels-Alder ReactionLewis Acids (e.g., BF₃·OEt₂)Activates the imine diene. nih.govQuinolines
Intramolecular HalolactonizationPhICl₂Acts as both oxidant and chlorine source. nih.gov4-Chloroisocoumarins
Catalyst-Free SynthesisWaterSolvent-promoted reaction. chemicalbook.comveeprho.comlookchem.com2-Substituted-3-(1H-indol-3-yl)isoindolin-1-ones

Advanced Functionalization and Derivatization Strategies Utilizing 4 Chloro 2 Formylbenzoic Acid

Synthesis of Heterocyclic Scaffolds and Complex Ring Systems

The strategic placement of the formyl and carboxyl groups on the chlorinated benzene (B151609) ring of 4-chloro-2-formylbenzoic acid is ideal for intramolecular cyclization reactions, often as the final step in multicomponent reaction (MCR) sequences. This has enabled the streamlined synthesis of several important classes of heterocycles.

The isoindolinone core is a prevalent motif in numerous biologically active compounds and natural products. This compound serves as a cornerstone reagent for constructing this scaffold. One prominent method is its use in Ugi-type multicomponent reactions, where it reacts with amines, isocyanides, and a fourth component to yield highly functionalized isoindolinones. nih.gov These reactions are prized for their high atom economy and ability to generate molecular diversity from simple starting materials.

Another key strategy involves a one-pot, three-component Mannich/lactamization cascade. In a process catalyzed by indium(III) triflate, this compound reacts with an amine and a difluoroenoxysilane. The reaction proceeds through the formation of an imine from the amine and aldehyde, which is then activated by the indium catalyst. A subsequent Mannich-type reaction with the enoxysilane and final intramolecular cyclization (lactamization) affords 3-difluoroalkylisoindolinone derivatives. rsc.org Furthermore, catalyst-free methods have been developed, for instance, the synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water, highlighting an environmentally benign approach. chemicalbook.comveeprho.com

The synthesis of the more complex isoindoloquinazolinone framework, which contains fused five- and six-membered N-heterocyclic rings, is also efficiently achieved. A three-component reaction between 2-formylbenzoic acid, an amine, and isatoic anhydride (B1165640) provides direct access to these structures. researchgate.net This Biginelli-like reaction can be catalyzed by agents like montmorillonite (B579905) K10, a recyclable clay catalyst.

Table 1: Selected Syntheses of Isoindolinone Derivatives Using 2-Formylbenzoic Acid Analogs

Starting MaterialsReaction TypeCatalyst/ConditionsProduct Type
2-Formylbenzoic acid, Amine, IsocyanideUgi Multicomponent ReactionVariousHighly substituted isoindolinones
2-Formylbenzoic acid, Amine, DifluoroenoxysilaneMannich/Lactamization CascadeIn(OTf)₃3-Difluoroalkylisoindolinones rsc.org
This compound, Indole, AmineCatalyst-Free SynthesisWater2-Substituted-3-(1H-indol-3-yl)isoindolin-1-ones chemicalbook.com
2-Formylbenzoic acid, Amine, Isatoic AnhydrideThree-Component ReactionMontmorillonite K10, HeatIsoindoloquinazolinones researchgate.net

Isocoumarins and their derivatives are another class of heterocyclic compounds with significant biological properties. This compound is a documented reagent for preparing 3-(3-oxoalkyl)isocoumarins via a tandem reductive rearrangement of 3-furylphthalides. chemicalbook.comlookchem.com The parent compound, 2-formylbenzoic acid, is also widely used. For example, it can undergo a Passerini–aldol (B89426) sequence with isocyanides and arylglyoxals. nih.govacs.org This one-pot, three-component reaction efficiently constructs the isocoumarin (B1212949) skeleton with diverse substitution patterns, driven by the choice of solvent. nih.govacs.org Additionally, intermolecular aldol condensation between 2-formylbenzoic acid and monochloroacetone has been optimized under microwave conditions to produce 3-acetyl isocoumarin, demonstrating a rapid and efficient synthetic route. arabjchem.org

The synthesis of benzoxazines, specifically 4H-3,1-benzoxazines and related fused systems like isoindolo[1,2-b] lookchem.comacs.orgbenzoxazin-11(6aH)-one, can be achieved through tandem heterocyclizations involving 2-formylbenzoic acid and substituted 2-aminophenols. researchgate.netcolab.ws The reaction capitalizes on the condensation between the amine and the aldehyde, followed by cyclization involving the phenolic hydroxyl group and the carboxylic acid, creating the oxazine (B8389632) ring.

Merocyanine (B1260669) dyes are characterized by an electron donor and an electron acceptor group connected by a polymethine bridge. Their synthesis often involves a Knoevenagel condensation. Formylbenzoic acids are ideal for this role, acting as the acceptor component. For instance, new carboxylated merocyanine dyes have been synthesized through the Knoevenagel condensation of 4-formylbenzoic acid with various nitrogen-quaternized heterocycles (like indolium or benzothiazolium derivatives) in a basic medium. nih.govacs.org The aldehyde group reacts to form the vinyl bridge, while the carboxylic acid provides a point for further functionalization or influences the dye's solubility and binding properties.

In a related application, 2-formylbenzoic acids (also known as phthalaldehydic acids) have been proposed as superior alternatives to phthalic anhydrides for the synthesis of functionalized rhodamine dyes. researchgate.net Using the formylbenzoic acid ensures that condensation with meta-aminophenols occurs at a single, defined point of reactivity. This strategy eliminates the formation of hard-to-separate regioisomers, a common problem when using unsymmetrical anhydrides, and provides direct access to single-isomer rhodamines. researchgate.net

Exploitation in Tandem Reactions and Cascade Processes

A significant advantage of using this compound is its suitability for tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. This approach enhances synthetic efficiency, reduces waste, and allows for the rapid assembly of complex molecules from simple precursors.

Many of the heterocyclic syntheses described previously are prime examples of such processes.

Mannich/Lactamization Cascade: The synthesis of 3-difluoroalkylisoindolinones is a classic cascade. rsc.org It begins with imine formation, followed by a Mannich reaction and culminates in an intramolecular lactamization, all seamlessly orchestrated in one pot. rsc.org

Passerini–Aldol Sequence: The formation of isocoumarins from 2-formylbenzoic acid, isocyanides, and arylglyoxals involves a three-component Passerini reaction followed by an intramolecular aldol condensation. nih.govacs.org

Tandem Reductive Rearrangement: The preparation of 3-(3-oxoalkyl)isocoumarins from this compound is achieved through a tandem process initiated by the rearrangement of a 3-furylphthalide intermediate. chemicalbook.comlookchem.com

Tandem Heterocyclizations: The reaction of 2-formylbenzoic acid with substituted 2-aminophenols to yield isoindolo[1,2-b] lookchem.comacs.orgbenzoxazinones is another example of a tandem heterocyclization process. researchgate.netcolab.ws

These examples underscore how the inherent reactivity of the ortho-formyl and carboxyl groups is exploited to trigger a sequence of intramolecular events, leading to the efficient construction of fused ring systems.

Development of Functionalized Materials and Advanced Intermediates

Beyond its role in synthesizing discrete molecular entities, this compound and its parent analog are valuable components in the development of functional materials and as intermediates in advanced catalytic systems.

While not typically a catalyst itself, this compound is a key reagent in multicomponent reactions that are facilitated by advanced catalytic systems. For example, the environmentally friendly Strecker-type synthesis of substituted isoindolinones from 2-formylbenzoic acid, amines, and trimethylsilylcyanide is catalyzed by OSU-6, a mesoporous silica (B1680970) that functions as a recyclable, green Lewis acid catalyst. nih.gov Similarly, indium(III) salts have been shown to be effective catalysts for the one-pot, three-component Mannich/lactamization cascade reactions involving 2-formylbenzoic acid to produce biologically significant isoindolinone derivatives. rsc.org In these cases, the benzoic acid derivative is a critical building block that is transformed within an efficient catalytic cycle, enabling the synthesis of advanced intermediates under mild conditions.

Precursors for Pharmaceutically Relevant Molecules

This compound serves as a critical starting material in the synthesis of diverse heterocyclic structures, many of which are investigated for their pharmaceutical potential. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, allows for complex cyclization and multicomponent reactions to build molecular frameworks of therapeutic interest.

Research has demonstrated its utility in creating oxindole (B195798) and thiazole (B1198619) derivatives. For instance, oxindole derivatives have been synthesized using 6-chlorooxindole (B1630528) and 4-formylbenzoic acid as key reagents. bohrium.com These compounds were subsequently evaluated for their ability to inhibit urease, an enzyme implicated in various diseases. bohrium.com Similarly, 4-formylbenzoic acid has been used to synthesize novel thiazole-based Schiff base derivatives, which were then screened for antibacterial activity. researchgate.net Thiazole rings are a common feature in many pharmacologically active drugs. researchgate.net

The compound is also a valuable precursor for isoindolinone-based structures. Isoindolinones are a class of γ-lactams that are significant in pharmaceutical chemistry. One efficient method involves a three-component cascade reaction, promoted by a Brønsted acid, between 2-formylbenzoic acid, anilines, and a substituted pyrimidine (B1678525) to produce complex isoindolinone hybrids. rhhz.net This reaction constructs the isoindolinone scaffold while simultaneously forming new C-C and C-N bonds with high atom economy. rhhz.net Another approach is the Ugi-type multicomponent reaction, which uses 2-formylbenzoic acid, amines, and isocyanides to generate highly functionalized lactams. nih.gov

These synthetic strategies highlight the role of this compound as a versatile building block for generating libraries of compounds for drug discovery. The ability to tolerate various functional groups, including halogens like chlorine, is particularly advantageous as it allows for further chemical modifications. rhhz.net

Table 1: Examples of Pharmaceutically Relevant Scaffolds from 2-Formylbenzoic Acid Derivatives

Starting Material Component Reaction Type Resulting Scaffold Potential Application Reference
4-Formylbenzoic acid Condensation/Cyclization Oxindole derivatives Urease Inhibition bohrium.com
4-Formylbenzoic acid Schiff Base Formation Thiazole derivatives Antibacterial researchgate.net
2-Formylbenzoic acid Brønsted acid-promoted cascade Isoindolinone/ Current time information in Bangalore, IN.thieme-connect.comtriazolo[1,5-a]pyrimidine hybrids Biological Screening rhhz.net
2-Formylbenzoic acid Ugi three-component reaction Isoindolinone derivatives Pharmaceutical Chemistry nih.gov

Stereoselective and Enantioselective Transformations

The control of stereochemistry is paramount in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. This compound and its derivatives are valuable substrates in stereoselective and enantioselective reactions for producing chiral molecules.

One notable application is in the asymmetric organocatalytic synthesis of 4-aminoisochromanones. thieme-connect.com In this process, a derivative, 2-oxopropyl 4-chloro-2-formylbenzoate, is reacted with anilines in a one-pot intramolecular Mannich reaction. thieme-connect.com The use of a chiral secondary amine catalyst, such as a tetrazole-substituted proline derivative, leads to the formation of cis-3-acetyl-4-aminoisochroman-1-ones with two adjacent stereocenters. thieme-connect.com This reaction proceeds with high yields and excellent stereoselectivity. thieme-connect.com

Table 2: Organocatalytic Synthesis of a 4-Aminoisochromanone Derivative

Catalyst Solvent Yield Diastereomeric Ratio (cis:trans) Enantiomeric Excess (ee) Reference
(S)-Proline DMSO 47% 97:3 99% thieme-connect.com
Tetrazole-substituted catalyst A DMSO 70% 99:1 99% thieme-connect.com
Tetrazole-substituted catalyst A (One-pot) DMSO 85% 98:2 99% thieme-connect.com

Another significant advance is the enantioselective Ugi synthesis of isoindolinones. beilstein-journals.org This three-component reaction between 2-formylbenzoic acid, an amine, and an isocyanide can be catalyzed by a chiral phosphoric acid. nih.govbeilstein-journals.org This method produces chiral isoindolinones in very good yields and with remarkable enantiomeric excesses, which is believed to result from a dynamic kinetic resolution of the initial Ugi adduct. beilstein-journals.org

Furthermore, stereoselective syntheses using 2-formylbenzoic acid have been achieved in green chemistry contexts. For example, a Povarov reaction involving 2-formylbenzoic acid, anilines, and alkenes in a deep eutectic solvent (DES) like choline (B1196258) chloride/zinc chloride produced dihydroisoindolo[2,1-a]quinoline-11-one derivatives. mdpi.com This reaction exhibited high diastereoselectivity, yielding exclusively the 6,6a-trans isomer as confirmed by NMR analysis. mdpi.com Such methods not only provide excellent stereochemical control but also align with principles of sustainable chemistry. mdpi.com

The inherent reactivity of this compound, particularly the ring-chain tautomerism between the open aldehyde form and the cyclic lactol (3-hydroxyphthalide) form, plays a crucial role in these transformations. wikipedia.orgethernet.edu.et This equilibrium allows for diverse reaction pathways that can be controlled by chiral catalysts to favor the formation of a specific stereoisomer. ethernet.edu.et

Theoretical and Computational Chemistry Applied to 4 Chloro 2 Formylbenzoic Acid Systems

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in predicting and understanding the geometric and electronic features of 4-chloro-2-formylbenzoic acid. These methods allow for a detailed analysis of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For derivatives of this compound, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry. researchgate.net These studies help in understanding the structural parameters and the impact of substituent groups on the benzene (B151609) ring. For instance, in related benzoic acid derivatives, DFT has been used to study how different functional groups influence molecular stability and reactivity. rsc.org The insights from DFT are crucial for designing new molecules with specific desired properties.

DFT is also used to explore the potential energy surface of the molecule, identifying stable conformers and transition states. This is particularly important for understanding the reactivity of the formyl and carboxylic acid groups. For example, the study of related compounds like 4-formylbenzoic acid using DFT has provided accurate assignments of vibrational spectra. nih.gov

Ab Initio and Semi-Empirical Methods

While DFT is widely used, ab initio and semi-empirical methods also offer valuable perspectives. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous quantum mechanical treatment, though they are computationally more demanding. nih.govuni-muenchen.de These methods are often used as a benchmark for other computational techniques. For instance, in the study of similar benzoic acid derivatives, MP2 methods have been used alongside DFT to provide a more complete picture of the molecular properties. nih.gov

Semi-empirical methods, such as AM1 and PM3, offer a faster, albeit more approximate, way to study large molecular systems. uni-muenchen.de These methods are particularly useful for initial screenings of large numbers of derivatives or for studying reaction mechanisms where a large number of structures need to be evaluated. They simplify the complex equations of quantum mechanics by using parameters derived from experimental data. uni-muenchen.de

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis is a powerful tool used to study bonding interactions, charge distribution, and hyperconjugative effects within a molecule. uni-muenchen.de For derivatives of this compound, NBO analysis can reveal the nature of the intramolecular hydrogen bonding between the formyl and carboxylic acid groups, as well as the electronic effects of the chlorine substituent. researchgate.netwisc.edu This analysis provides a picture of the molecule in terms of localized bonds and lone pairs, which is intuitive for chemists. uni-muenchen.de

Natural Population Analysis (NPA) is a part of the NBO analysis that calculates the atomic charges. uni-muenchen.de These charges give an indication of the electron distribution in the molecule and can be used to predict sites of electrophilic and nucleophilic attack. For instance, NPA can quantify the electron-withdrawing effect of the chloro and formyl groups on the aromatic ring.

Spectroscopic Interpretation and Corroboration through Computational Models

Computational models are indispensable for the interpretation of experimental spectroscopic data. By simulating spectra, researchers can assign specific spectral features to molecular vibrations or electronic transitions, leading to a more thorough characterization of the compound.

Vibrational Spectroscopy (IR, Raman) Simulation and Analysis

Computational methods, particularly DFT, are extensively used to simulate the infrared (IR) and Raman spectra of molecules. researchgate.netresearchgate.net For this compound, theoretical calculations of vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign the observed bands to specific vibrational modes. researchgate.netresearchgate.net For example, the characteristic stretching frequencies of the carbonyl groups in the formyl and carboxylic acid moieties, as well as the C-Cl stretching mode, can be precisely identified through such comparative analysis. researchgate.net

Scaling factors are often applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational methods, leading to better agreement with experimental spectra. researchgate.net Studies on related fluorinated benzoic acids have demonstrated the utility of this approach in understanding the effects of halogen substitution on the vibrational spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Assignment

Computational chemistry also plays a crucial role in predicting and interpreting Nuclear Magnetic Resonance (NMR) spectra. The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. chemistrysteps.com These predictions are invaluable for assigning the signals in the experimental NMR spectra of complex molecules like this compound and its derivatives.

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of a reaction pathway involves calculating the geometries and energies of all species involved, including reactants, intermediates, transition states, and products. Computational methods, particularly Density Functional Theory (DFT), are frequently employed for this purpose. For instance, in reactions involving substituted benzoic acids, computational studies can predict how substituents influence the reaction's feasibility and outcome.

A critical aspect of pathway elucidation is the characterization of the transition state (TS), which represents the highest energy barrier along the reaction coordinate. The geometry and energy of the TS determine the reaction's activation energy and, consequently, its rate. Computational software like Gaussian can be used to locate and optimize transition state geometries. These calculations often involve methods like Berny optimization and are confirmed by frequency calculations, where a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.orgsemanticscholar.org

One example of a reaction type where such analysis is crucial is the oxidation of the formyl group. In a computational study on the oxidation of various aldehydes by potassium permanganate (B83412) (KMnO₄), the transition state was analyzed at the B3LYP level of theory. rsc.org For a reaction involving this compound, a similar approach would model the interaction between the permanganate ion and the aldehyde group, identifying the specific bonds being formed and broken in the highest-energy state of the process. rsc.org

Another illustrative pathway is the synthesis of heterocyclic structures, a common application for 2-formylbenzoic acid derivatives. For example, the reaction of 2-formylbenzoic acid with an amine can initiate a cascade of reactions to form complex molecules like phthalimides. rsc.org A plausible mechanism involves the initial condensation between the formyl group and the amine to form an iminium intermediate, followed by intramolecular cyclization via nucleophilic attack from the carboxylate group. rsc.org Each step in this proposed pathway can be modeled computationally to validate the mechanism and understand the stereoselectivity of the reaction. beilstein-journals.org

The table below outlines a hypothetical reaction pathway analysis for the oxidation of the formyl group, detailing the types of computational data that would be generated.

Reaction Step Species Computational Method Key Calculated Properties
1. Reactant ComplexThis compound + OxidantDFT (e.g., B3LYP/6-311+G) Optimized geometry, Electronic energy
2. Transition State[Oxidation TS]‡TS Optimization (e.g., Berny) + FrequencyGeometry, Activation energy, Imaginary frequency
3. Product4-Chloro-2-carboxybenzoic acidDFT (e.g., B3LYP/6-311+G)Optimized geometry, Electronic energy, Reaction enthalpy

This table is illustrative, based on standard computational chemistry workflows for reaction analysis.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are fundamental computational techniques used to predict and explain the chemical reactivity of molecules like this compound. These methods provide insights into the electronic structure, identifying sites susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. libretexts.org It reveals the charge distribution from the perspective of an approaching reagent, indicating regions of positive and negative potential. libretexts.orgyoutube.com

Negative Regions (Red/Yellow): These areas are characterized by an excess of electron density and correspond to sites prone to electrophilic attack. In this compound, the most negative potential is expected around the oxygen atoms of the carbonyl and carboxyl groups, making them nucleophilic centers. vjst.vnresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atom of the carboxylic acid group is expected to be the most positive region. vjst.vnresearchgate.net

Neutral Regions (Green): These areas have a potential close to zero, such as the aromatic ring's carbon backbone.

The MEP map provides a qualitative prediction of how this compound will interact with other charged or polar species. The presence of the electron-withdrawing chloro, formyl, and carboxyl groups significantly influences this potential distribution.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.com These orbitals are key players in chemical reactions.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential; a higher HOMO energy indicates a better electron-donating capability. ossila.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity; a lower LUMO energy signifies a better electron-accepting ability. ossila.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. schrodinger.com A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.comnih.gov

For this compound, both the chloro and formyl groups are electron-withdrawing, which is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzoic acid. acs.org The precise energy values can be calculated using DFT methods, often with the B3LYP functional. rsc.orgvjst.vn A computational analysis of various substituted aldehydes demonstrated how different functional groups systematically alter the HOMO and LUMO energies. rsc.org Based on these trends, the electronic properties of this compound can be predicted and compared to related compounds.

The following table presents theoretical data for related benzaldehyde (B42025) derivatives, calculated at the B3LYP/6-311+G** level of theory, to illustrate the effect of substituents on frontier orbital energies. rsc.org

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
2-Nitrobenzaldehyde-7.67-3.514.16
4-Cyanobenzaldehyde-7.86-3.054.81
4-Acetylbenzaldehyde-7.48-2.894.59
Phthalaldehyde (Benzene-1,2-dicarbaldehyde)-7.46-2.914.55
4-Formylbenzoic acid-7.89-2.835.06

Data sourced from a computational study on various aldehydes. The value for 4-Formylbenzoic acid is included for comparison. rsc.org

The analysis of these orbitals is critical for understanding reactions such as cycloadditions and nucleophilic additions, where the relative energies and spatial distribution of the HOMO and LUMO of the reacting partners dictate the reaction's feasibility and regioselectivity. acs.org

Supramolecular Chemistry and Noncovalent Interactions of 4 Chloro 2 Formylbenzoic Acid

Cocrystallization and Molecular Salt Formation with Amine Coformers

The formation of cocrystals and molecular salts through the interaction of a primary active pharmaceutical ingredient (API) with a coformer is a cornerstone of crystal engineering. Carboxylic acids are frequently employed as coformers due to their strong hydrogen bonding capabilities. When combined with amine-containing compounds, 4-chloro-2-formylbenzoic acid can participate in robust and predictable supramolecular synthons.

The primary interaction expected between a carboxylic acid and an amine coformer, particularly a heterocyclic amine like pyridine, is the formation of an O-H···N hydrogen bond. nih.gov This interaction is a highly reliable supramolecular synthon, frequently observed in binary cocrystals. nih.gov In the case of this compound, this would involve the carboxylic acid proton being donated to the nitrogen atom of the amine. Depending on the difference in the pKa values between the carboxylic acid and the conjugate acid of the amine, this can result in either a neutral cocrystal or a molecular salt, where proton transfer has occurred.

A crucial and unique aspect of this compound is the presence of the ortho-formyl group. This substituent introduces the possibility of ring-chain tautomerism, where the molecule can exist in equilibrium with its cyclic lactol form, 3-hydroxy-6-chlorophthalide. wikipedia.org This tautomerism significantly influences its reactivity and cocrystallization behavior. The lactol form can readily react with amines, leading to the formation of different types of products and supramolecular assemblies compared to a simple benzoic acid derivative. wikipedia.org

Studies on the closely related 2-chloro-4-nitrobenzoic acid have demonstrated the formation of molecular salts with various amines, where a charge-assisted acid-pyridine or acid-amine heterosynthon is the primary supramolecular motif. acs.org It is highly probable that this compound would exhibit similar behavior, forming robust hydrogen bonds with amine coformers.

Table 1: Potential Supramolecular Synthons in this compound and Amine Coformer Systems

Synthon TypeInteracting GroupsDescription
Acid-Pyridine Heterosynthon Carboxylic Acid (O-H) and Pyridine (N)A strong and reliable O-H···N hydrogen bond, potentially leading to proton transfer to form a salt.
Acid-Amine Heterosynthon Carboxylic Acid (O-H) and Aliphatic Amine (N)Similar to the acid-pyridine synthon, forming a strong N-H···O or O-H···N hydrogen bond.
Lactol-Amine Interaction 3-hydroxyphthalide (lactol) and AmineThe lactol tautomer can react with amines, leading to different covalent and noncovalent structures. wikipedia.org

Hydrogen Bonding Networks and Architectures

The hydrogen bonds formed between this compound and amine coformers extend to create intricate one-, two-, or three-dimensional networks. The specific architecture of these networks is dictated by the number and type of hydrogen bond donors and acceptors on both molecules, as well as their geometric arrangement.

The formyl group of this compound can also act as a hydrogen bond acceptor, potentially participating in C-H···O interactions. Furthermore, the interplay between the carboxylic acid dimer formation (a common motif in carboxylic acids) and the heteromolecular hydrogen bonding with the amine coformer will influence the final crystal structure. In many cocrystals of benzoic acid derivatives with N-containing bases, the interactions between the acid molecules often resemble those found in the pure benzoic acid crystal structure. rsc.org

Table 2: Common Hydrogen Bonding Motifs in Carboxylic Acid-Amine Cocrystals

MotifDescriptionResulting Architecture
R22(8) Ring A robust motif formed by a pair of N-H···O and O-H···N hydrogen bonds between a carboxylic acid and a pyridine-type coformer. acs.orgOften leads to the formation of linear tapes or chains.
C(4) Chain A catemer motif where molecules are linked head-to-tail by single hydrogen bonds.Can form simple linear chains.
Dimer Carboxylic acid molecules forming a centrosymmetric dimer via two O-H···O hydrogen bonds.These dimers can then pack in various ways, often influenced by other functional groups.

Role of Halogen and Other Noncovalent Interactions in Crystal Packing

Beyond hydrogen bonding, the chlorine atom on the aromatic ring of this compound can play a significant role in directing the crystal packing through halogen bonding. A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.govresearchgate.net

Table 3: Key Noncovalent Interactions Involving the Chloro Substituent

Interaction TypeDescriptionPotential Impact on Crystal Packing
Halogen Bond (Cl···O/N) An attractive interaction between the electrophilic region of the chlorine atom and an oxygen or nitrogen atom. nih.govresearchgate.netCan act as a directional force, influencing the orientation of molecules and the formation of specific supramolecular architectures. acs.org
π-π Stacking Attractive interaction between the electron clouds of adjacent aromatic rings.Contributes to the stabilization of layered or stacked structures.
C-H···π Interaction A weak hydrogen bond between a C-H bond and the π-system of an aromatic ring.Provides additional stability to the crystal lattice.

Design of Self-Assembled Systems

The multifunctional nature of this compound makes it a valuable building block for the design of more complex, self-assembled systems with tailored properties. The principles of electrostatic self-assembly, where charged building blocks are combined, can be harnessed by utilizing the acidic nature of the carboxylic acid group. frontiersin.org For instance, benzoic acid-functionalized nanoparticles have been used to create electrostatically assembled nanostructures. frontiersin.org

The ability of the formyl group to form imine bonds through reaction with amines opens up pathways to create dynamic covalent systems. For example, benzoic-imine-linked polymers have been developed for applications such as drug delivery, where the pH-sensitive nature of the imine bond allows for controlled release. nih.gov The presence of the chlorine atom can further be exploited to tune the electronic properties and intermolecular interactions within these self-assembled materials.

Furthermore, the ability of benzoic acid derivatives to form liquid crystalline phases through the self-assembly of hydrogen-bonded dimers is well-established. researchgate.net By modifying the substituents on the benzoic acid core, the properties of these liquid crystals can be precisely controlled. The unique combination of functional groups in this compound offers a rich design space for creating novel, functional materials based on the principles of molecular self-assembly.

Green Chemistry Principles and Sustainable Synthesis Routes for 4 Chloro 2 Formylbenzoic Acid Chemistry

Solvent Minimization and Alternative Solvent Systems (e.g., Water, Solvent-Free Conditions)

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to pollution. Research into the synthesis of 4-chloro-2-formylbenzoic acid and its derivatives has explored several strategies to minimize solvent use.

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Catalyst-free synthesis of certain derivatives of this compound has been successfully demonstrated in water. lookchem.com This approach is not only environmentally friendly but also simplifies the purification process. lookchem.com Microwave-assisted multicomponent reactions for the synthesis of complex heterocyclic structures have also been effectively carried out in aqueous media, showcasing the versatility of water as a solvent in reactions involving derivatives of 2-formylbenzoic acid. nih.gov

Solvent-Free Conditions: The most sustainable approach is to conduct reactions without any solvent. Solvent-free, or neat, reaction conditions have been successfully applied in the synthesis of related compounds. For instance, the synthesis of 3-acetyl isocoumarin (B1212949) from 2-formylbenzoic acid and monochloroacetone has been optimized under solvent-free conditions, achieving high yields. arabjchem.orgresearchgate.net Microwave-assisted synthesis, in particular, has proven effective under solvent-free conditions for various organic transformations, often leading to faster reaction times and higher yields. researchgate.netscispace.com A one-pot synthesis of phthalimide (B116566) derivatives from 2-formylbenzoic acid has been achieved under solvent-free conditions, highlighting a green and efficient protocol. researchgate.net

Alternative Solvents: When a solvent is necessary, the focus shifts to greener alternatives. Acetic acid, for example, has been used as a solvent in the oxidation of related precursors, aligning with green chemistry principles. The use of deep eutectic solvents (DESs) and natural deep eutectic solvents (NADESs) is another emerging area. mdpi.comdiva-portal.org These solvents are often biodegradable, have low toxicity, and can be derived from renewable resources. mdpi.com While specific applications to this compound synthesis are still developing, their successful use in a wide range of organic reactions, including those involving similar functional groups, suggests significant potential. mdpi.comdiva-portal.org

Below is a table summarizing the use of alternative solvent systems in related syntheses:

Reaction TypeSolvent SystemKey AdvantagesReference
Synthesis of isoindolin-1-one (B1195906) derivativesWaterCatalyst-free, environmentally friendly lookchem.com
Multicomponent synthesis of benzo[f]azulen-1-onesWater (Microwave-assisted)Readily available, inexpensive, good yields nih.gov
Synthesis of 3-acetyl isocoumarinSolvent-free (Conventional and Microwave)High yields, reduced waste arabjchem.orgresearchgate.net
Synthesis of phthalimide derivativesSolvent-freeMild conditions, excellent efficiency researchgate.net
Oxidation of methyl group to carboxylic acidAcetic acidAligns with green principles

Catalyst Development for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and enable the use of more benign reagents. The development of sustainable catalysts is crucial for the green synthesis of this compound.

Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their recovery and reuse. This recyclability reduces waste and lowers costs.

While specific examples for the direct synthesis of this compound are not extensively documented in the provided results, the use of such catalysts in related transformations is well-established. For instance, montmorillonite (B579905) K10, a type of clay, has been used as a recyclable catalyst for the synthesis of isoindoloquinazolinone derivatives from 2-formylbenzoic acid. beilstein-journals.orgsemanticscholar.org This catalyst functions effectively in ethanol, a relatively green solvent, and contributes to an environmentally friendly process. beilstein-journals.orgsemanticscholar.org

The development of catalysts immobilized on solid supports, such as silica-bonded N-propyl diethylenetriamine (B155796) sulfamic acid, has been shown to be effective and recyclable for the synthesis of α-aminonitriles, a reaction class relevant to the functional groups present in this compound. acs.org

Organocatalysis: This field utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. Organocatalysts have been employed in asymmetric syntheses involving derivatives of this compound. For example, 2-oxopropyl 4-chloro-2-formylbenzoate, an ester of the target compound, is used in asymmetric organocatalytic reactions. Tetrazole derivatives have also been shown to be effective organocatalysts for important organic transformations like the aldol (B89426) reaction. nih.gov

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (often in aqueous media at ambient temperature and pressure), and biodegradability. researchgate.netresearchgate.net While direct biocatalytic routes to this compound are an area for future research, the principles of biocatalysis are highly relevant. For example, enzymatic chlorination using chloroperoxidases for regioselective chlorination under mild conditions represents a promising, albeit currently lower-yielding, approach for related compounds. Biocatalytic approaches have been described for producing aromatic aminodiols, which are structurally related to derivatives of this compound. ucl.ac.uk The use of transketolase and transaminase enzymes highlights the potential for creating complex molecules with high stereoselectivity. ucl.ac.uk

The following table provides examples of sustainable catalyst development in related chemical transformations:

Catalyst TypeExampleApplicationKey AdvantagesReference
HeterogeneousMontmorillonite K10Synthesis of isoindoloquinazolinone derivativesRecyclable, environmentally friendly conditions beilstein-journals.orgsemanticscholar.org
OrganocatalystTetrazole chitosan (B1678972) derivativesAldol condensationWater-based reaction, catalyst easily removed nih.gov
BiocatalystChloroperoxidaseEnzymatic chlorinationMild conditions, regioselective
BiocatalystTransketolase/TransaminaseSynthesis of aromatic aminodiolsHigh stereoselectivity, mild conditions ucl.ac.uk

Atom Economy and Process Mass Intensity (PMI) Optimization

Green chemistry metrics are essential for quantifying the "greenness" of a chemical process. Atom economy and Process Mass Intensity (PMI) are two of the most widely used metrics. whiterose.ac.ukgreenchemistry-toolkit.org

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. greenchemistry-toolkit.org A higher atom economy signifies a more efficient and less wasteful process. While specific atom economy calculations for the synthesis of this compound were not detailed in the provided search results, the principle is to favor reaction types like additions and rearrangements over substitutions and eliminations, which inherently generate byproducts.

Process Mass Intensity (PMI): PMI is a more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. greenchemistry-toolkit.org The ideal PMI is 1, meaning only the product's mass is accounted for, with no waste. The goal in green chemistry is to minimize the PMI. Strategies like solvent reduction, using recyclable catalysts, and improving reaction yields all contribute to a lower PMI. whiterose.ac.ukmygreenlab.org For instance, the shift from traditional solvent-based reactions to solvent-free microwave-assisted synthesis can dramatically reduce the PMI. arabjchem.orgresearchgate.net

The importance of these metrics lies in their ability to provide a quantitative basis for comparing different synthetic routes and identifying areas for improvement. whiterose.ac.ukmygreenlab.org

Microwave-Assisted and Other Energy-Efficient Methodologies

Improving energy efficiency is another core principle of green chemistry. Conducting reactions at ambient temperature and pressure is ideal, but when heating is required, alternative energy sources like microwave irradiation can offer significant advantages over conventional heating methods.

The following table compares conventional and microwave-assisted methods for the synthesis of 3-acetyl isocoumarin:

MethodConditionsReaction TimeYieldReference
Conventional130 °C, Solvent-free, TEA3 hours87% arabjchem.orgresearchgate.net
Microwave (Sealed Vessel)180 °C, Acetone, TEANot specified86% researchgate.net
Microwave (Closed System)200 °C, Ethanol, TEANot specified87% researchgate.net

While the yields are comparable in this specific case, microwave-assisted methods often offer significant reductions in reaction time, a key factor in energy efficiency. arabjchem.orgresearchgate.net

Future Research Directions and Emerging Applications

Unexplored Reactivity Profiles and Novel Transformations

The dual reactivity of the aldehyde and carboxylic acid groups on 4-Chloro-2-formylbenzoic acid presents a platform for discovering novel chemical transformations. While standard reactions like esterification and amide bond formation are well-established, there is significant potential for uncovering new reactivity patterns. For instance, exploring its participation in multicomponent reactions beyond the known Ugi-type reactions could lead to the efficient synthesis of diverse and complex heterocyclic structures.

Future investigations could focus on tandem reactions that leverage the inherent functionalities of the molecule to create intricate molecular architectures in a single step. An example of such a strategy is the potential for tandem C-N coupling and C-H carbonylation reactions to produce benzo-1,4-oxazepine derivatives, which are of pharmaceutical interest. semanticscholar.org Additionally, the reactivity of the formyl group towards nucleophiles and the potential for the bromine atom (in analogous compounds) to participate in electrophilic aromatic substitution reactions highlight the compound's versatility as an intermediate. The development of novel catalytic systems could also unlock new reaction pathways, enabling transformations that are currently inefficient or inaccessible.

Integration into Advanced Continuous Flow Chemistry Systems

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, scalability, and precise control over reaction parameters. amf.chcinz.nz The integration of this compound into continuous flow systems represents a significant area for future research. Flow chemistry can be particularly beneficial for handling reactive intermediates and for optimizing reaction conditions to maximize yield and minimize byproducts. wiley-vch.debeilstein-journals.org

Research in this area could focus on developing robust and scalable flow processes for the synthesis of this compound itself, as well as its derivatives. This would involve the design and optimization of microreactors and the integration of in-line analytical techniques for real-time monitoring and control. cinz.nzsemanticscholar.org The ability to perform multi-step syntheses in a continuous fashion, where this compound is generated and immediately used in a subsequent reaction, would streamline manufacturing processes and reduce waste. beilstein-journals.org The application of flow chemistry has been successfully demonstrated for the synthesis of other complex molecules, such as 5-cyano-2-formylbenzoic acid, highlighting the potential for similar advancements with its chloro-substituted counterpart. researchgate.net

Advanced Materials Science Applications beyond Intermediates

While this compound is primarily known as a chemical intermediate, its structural features suggest potential applications in the development of advanced materials. The aromatic ring and functional groups could be exploited to create polymers, metal-organic frameworks (MOFs), and other functional materials with unique properties. For instance, the carboxylic acid and aldehyde moieties could serve as reactive sites for polymerization reactions, leading to the formation of novel polyesters or polyamides.

Future research could explore the synthesis of polymers derived from this compound and investigate their thermal, mechanical, and optical properties. The presence of the chlorine atom could also impart specific characteristics, such as flame retardancy or altered electronic properties. Furthermore, its structural similarity to compounds used in the development of polymers and other materials suggests its potential in materials science. solubilityofthings.com The investigation of its use as a building block for MOFs could lead to materials with applications in gas storage, catalysis, and sensing.

Computational Design and Predictive Modeling for Targeted Derivatization

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. bohrium.com These techniques can be applied to this compound to predict its reactivity, design novel derivatives with specific properties, and guide experimental work. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate the structural features of its derivatives with their biological activity or material properties. nih.gov

Future research will likely involve the use of computational methods to:

Predict Reaction Outcomes: Use quantum chemical calculations to understand the mechanisms of new reactions and predict their feasibility and selectivity.

Design Targeted Molecules: Employ molecular docking and other in-silico screening techniques to design derivatives of this compound that are tailored for specific biological targets or material applications. nih.gov

Optimize Synthetic Routes: Leverage computational tools to devise the most efficient synthetic pathways to desired derivatives, minimizing the number of steps and maximizing yields.

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new compounds and materials based on the this compound scaffold. This synergy has the potential to expand the applications of this versatile molecule into new and exciting areas of science and technology. univ-evry.fr

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-formylbenzoic acid, and how can reaction conditions be optimized?

A practical method involves sulfonation and formylation of precursor benzoic acid derivatives. For example, intermediates like 2-chloro-4-sulfobenzoic acid can be treated with thionyl chloride and dimethylformamide (DMF) as a catalyst, followed by formylation agents. Optimization requires controlling stoichiometry, temperature (e.g., reflux with thionyl chloride at 70–80°C), and catalyst concentration . Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the chloro, formyl, and carboxylic acid functional groups.
  • IR : Peaks near 1700 cm1^{-1} (carboxylic acid C=O) and 2800–2900 cm1^{-1} (formyl C-H stretch).
  • Mass Spectrometry (MS) : To determine molecular ion peaks and fragmentation patterns. Cross-validation with analogous compounds (e.g., 4-Formylbenzoic acid) is recommended .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Keep in sealed containers in dry, cool areas away from incompatible substances (e.g., strong oxidizers).
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of this compound?

SHELXL is widely used for small-molecule crystallography. Steps include:

  • Data Collection : High-resolution X-ray diffraction data (e.g., synchrotron sources).
  • Structure Solution : Use SHELXD for phase determination via direct methods.
  • Refinement : Iterative cycles in SHELXL to adjust atomic positions, thermal parameters, and hydrogen bonding. Validate with R-factors (<5% for high-quality data).
  • Twinned Data Handling : SHELXPRO can manage twinning via HKLF5 format .

Q. What kinetic parameters govern the reactivity of this compound in radical-mediated reactions?

Rate constants for reactions with hydroxyl radicals (·OH) or hydrated electrons (eaqe_{aq}^-) can be estimated using pulse radiolysis. For example:

  • ·OH Reaction : Likely dominated by H-abstraction from the formyl group, with rate constants ~109^9 M1^{-1}s1^{-1}.
  • pH Effects: Reactivity may shift under acidic/basic conditions due to deprotonation of the carboxylic acid group. Comparative studies with structurally similar compounds (e.g., 4-Formylbenzoic acid) are advised .

Q. How can contradictory data in catalytic reaction yields involving this compound be resolved?

  • Variable Control : Test catalysts (e.g., Pd, Cu) under identical conditions (temperature, solvent, substrate ratio).
  • Mechanistic Probes : Use isotopic labeling (e.g., 13^{13}C-formyl group) or in-situ IR to track intermediate formation.
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify dominant factors (e.g., catalyst loading vs. temperature) .

Q. What computational tools support the design of this compound derivatives for drug discovery?

  • Docking Studies : Software like AutoDock Vina to predict binding affinity with target proteins (e.g., kinases).
  • DFT Calculations : Optimize geometries and calculate electrostatic potential maps (e.g., Gaussian 16).
  • QSAR Models : Corrogate substituent effects (e.g., chloro vs. fluoro) on bioactivity using PubChem data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.